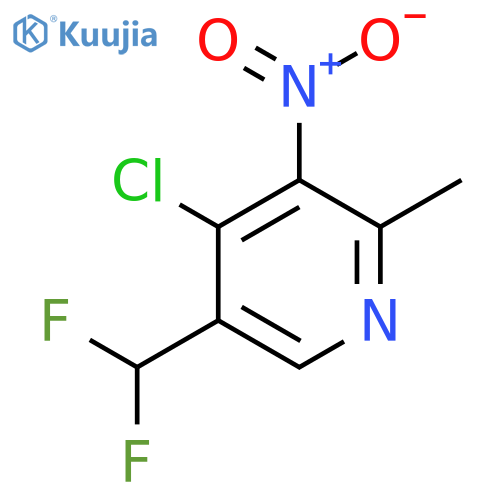Cas no 1805269-11-7 (4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine)

4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine
-
- インチ: 1S/C7H5ClF2N2O2/c1-3-6(12(13)14)5(8)4(2-11-3)7(9)10/h2,7H,1H3
- InChIKey: VRAMFIWALVRINB-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(C)=NC=C1C(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 224
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 58.7
4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029051663-1g |
4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine |
1805269-11-7 | 97% | 1g |
$1,549.60 | 2022-04-01 |
4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine 関連文献
-
1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridineに関する追加情報
4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine (CAS No. 1805269-11-7): A Comprehensive Overview
4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine (CAS No. 1805269-11-7) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound, characterized by its unique chemical structure, has garnered attention for its potential in various research and development activities. In this article, we will delve into the properties, synthesis, and applications of 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine, highlighting the latest research findings and its significance in the scientific community.
Chemical Structure and Properties
4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine is a pyridine derivative with a chlorine atom at the 4-position, a difluoromethyl group at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position. The presence of these functional groups imparts unique chemical and physical properties to the compound. The chlorine and difluoromethyl groups contribute to its lipophilicity and stability, while the nitro group provides electron-withdrawing characteristics that influence its reactivity and biological activity.
The molecular formula of 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine is C9H6ClF2N2O2, with a molecular weight of approximately 239.10 g/mol. It is typically a solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO). The compound exhibits strong UV absorption due to the presence of the nitro group, making it useful in various spectroscopic analyses.
Synthesis and Preparation
The synthesis of 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine involves several steps, each carefully optimized to ensure high yield and purity. One common synthetic route begins with the reaction of 3-amino-4-chloro-5-difluoromethylpyridine with methyl iodide to introduce the methyl group at the 2-position. Subsequently, nitration of the resulting intermediate yields 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine.
This synthetic pathway has been extensively studied and refined over the years to improve efficiency and reduce by-products. Recent advancements in green chemistry have also led to more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing the use of hazardous reagents.
Biological Activity and Applications
4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine has shown promising biological activity in various assays, making it a valuable tool in drug discovery and development. One of its key applications is as an intermediate in the synthesis of agrochemicals and pharmaceuticals. The compound's unique structure allows it to serve as a building block for more complex molecules with specific biological targets.
In recent studies, 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation, making it a potential lead compound for anticancer drug development. Additionally, its ability to modulate ion channels has been explored for potential applications in neurological disorders.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. This includes using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when handling the compound in laboratory settings.
The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. It is also important to follow local regulations regarding waste disposal to prevent environmental contamination.
FUTURE DIRECTIONS AND CONCLUSION
The ongoing research on 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine continues to uncover new applications and potential uses in various fields. As our understanding of its biological activity deepens, it is likely that this compound will play an increasingly important role in drug discovery and development.
In conclusion, 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine (CAS No. 1805269-11-7) is a versatile compound with significant potential in both research and practical applications. Its unique chemical structure and properties make it an attractive candidate for further investigation and development in the fields of chemistry, biology, and pharmaceuticals.
1805269-11-7 (4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine) 関連製品
- 1142211-15-1(2,4-Dihydroxy-3-methylbenzohydrazide)
- 384802-99-7(ethyl 2-tert-butyl-5-(2-chlorophenyl)methoxy-1-benzofuran-3-carboxylate)
- 2138141-36-1((9H-fluoren-9-yl)methyl 7-(aminomethyl)-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)
- 24906-65-8(Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl-)
- 2228243-05-6(1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine)
- 1021040-18-5(1-(4-methoxyphenyl)-3-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)urea)
- 2228216-75-7(tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate)
- 2171694-54-3(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid)
- 1270482-42-2(1-(3-CYCLOPENTYLOXYPHENYL)PROPYLAMINE)
- 477856-07-8(3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone)



